

# Use of 7-Bromo-3,4-dichloroquinoline in cross-coupling reactions

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## Compound of Interest

Compound Name: **7-Bromo-3,4-dichloroquinoline**

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An In-Depth Guide to the Application of **7-Bromo-3,4-dichloroquinoline** in Palladium-Catalyzed Cross-Coupling Reactions

## Introduction: Unlocking the Potential of a Privileged Scaffold

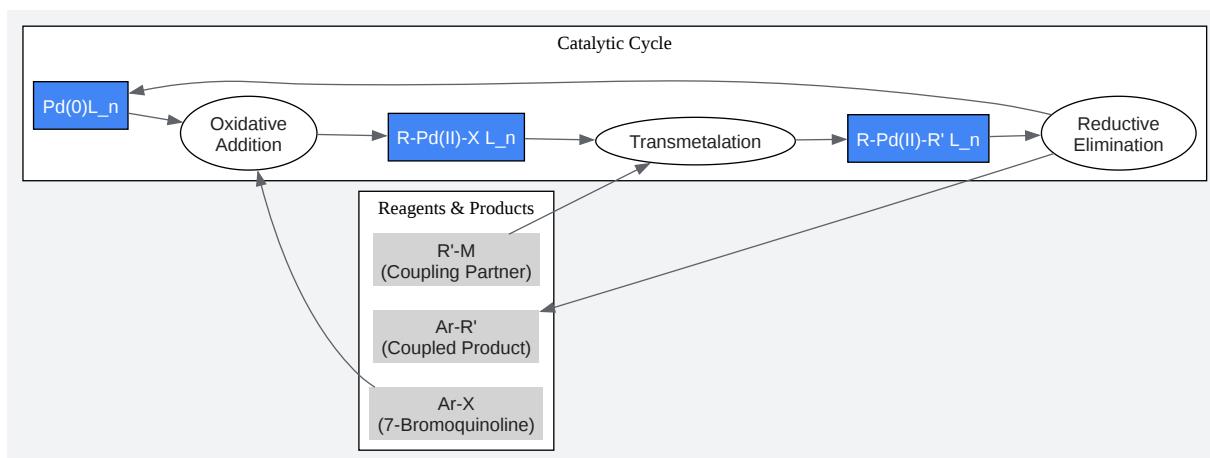
The quinoline core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional organic materials.<sup>[1][2]</sup> Its prevalence stems from its unique electronic properties and its ability to engage in biologically relevant interactions. **7-Bromo-3,4-dichloroquinoline** emerges as a particularly valuable synthetic intermediate. This tri-halogenated scaffold offers multiple points for diversification, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of photophysical properties in materials science.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by providing mild and efficient methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.<sup>[3][4][5]</sup> For a substrate like **7-Bromo-3,4-dichloroquinoline**, these reactions offer a gateway to novel derivatives. The key to its synthetic utility lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.<sup>[6][7]</sup> This hierarchy allows for chemoselective functionalization, primarily at the more reactive C7-bromo position, while leaving the C3 and C4 chloro-substituents intact for subsequent transformations.

This guide provides a comprehensive overview of the application of **7-Bromo-3,4-dichloroquinoline** in several pivotal cross-coupling reactions, offering detailed protocols and insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.

## Core Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.<sup>[3][8]</sup> The process is a catalytic cycle that typically involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.<sup>[4]</sup>



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Caption: General Palladium Catalytic Cycle.

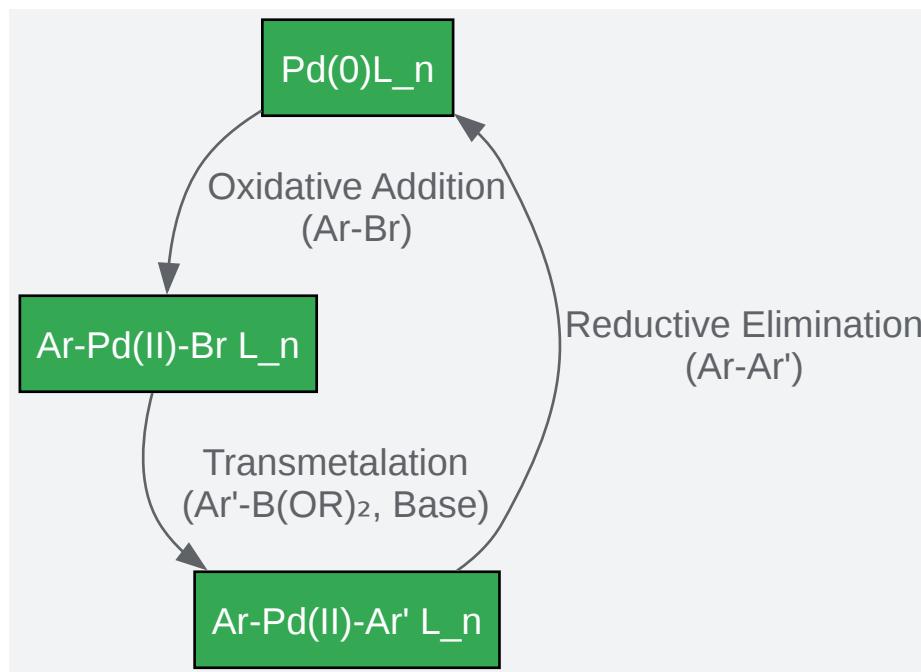
The three fundamental steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Br bond of the quinoline) to form a Pd(II) intermediate. This is often the rate-limiting step. [3][8]
- Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][8]
- Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]

The choice of ligands is paramount. They are not passive spectators but active participants that stabilize the palladium catalyst, modulate its reactivity, and facilitate key steps.[9][10] Bulky, electron-rich phosphine ligands, for example, promote both oxidative addition and reductive elimination, increasing reaction efficiency.[9][11] The base is also critical, playing a key role in the transmetalation step or in the deprotonation of nucleophiles like amines.[5]

## Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for constructing C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, making it ideal for synthesizing 7-aryl-3,4-dichloroquinolines. [5][8] Its popularity is due to its mild conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[8][10]



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Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.

## Causality Behind Experimental Choices

- Catalyst System:** While  $\text{Pd}(\text{PPh}_3)_4$  can be used, modern systems often employ a Pd(II) precatalyst like  $\text{Pd}(\text{OAc})_2$  or  $\text{PdCl}_2(\text{dppf})$  in combination with a ligand. These are more air-stable and are reduced *in situ* to the active Pd(0) species.<sup>[10][12]</sup> The use of pre-formed, well-defined precatalysts can ensure clean and quantitative generation of the active catalyst.<sup>[13]</sup>
- Ligand Selection:** Biaryl phosphine ligands like SPhos or XPhos are highly effective. Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.<sup>[9][11]</sup>
- Base and Solvent:** A base such as  $\text{K}_3\text{PO}_4$  or  $\text{Cs}_2\text{CO}_3$  is required to activate the boronic acid for transmetalation.<sup>[10]</sup> A two-phase solvent system like Toluene/Water or Dioxane/Water is commonly used to dissolve both the organic substrates and the inorganic base.<sup>[14]</sup>

## Quantitative Data Summary: Suzuki-Miyaura Coupling

Parameter	Typical Condition	Rationale
Substrate	7-Bromo-3,4-dichloroquinoline	C7-Br bond is significantly more reactive than C-Cl bonds.
Coupling Partner	Arylboronic Acid or Ester (1.2-1.5 equiv)	Readily available, stable, and low toxicity. <a href="#">[10]</a>
Pd Source	Pd(OAc) <sub>2</sub> (1-5 mol%), PdCl <sub>2</sub> (dppf) (1-5 mol%)	Air-stable Pd(II) precatalysts generate active Pd(0) in situ. <a href="#">[10]</a>
Ligand	SPhos, XPhos, PPh <sub>3</sub> (2-10 mol%)	Bulky, electron-rich ligands accelerate key catalytic steps. <a href="#">[9]</a>
Base	K <sub>3</sub> PO <sub>4</sub> , K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> (2-3 equiv)	Activates the boronic acid for efficient transmetalation. <a href="#">[5]</a>
Solvent	Dioxane/H <sub>2</sub> O, Toluene/H <sub>2</sub> O	Facilitates dissolution of both organic and inorganic reagents.
Temperature	80-110 °C	Provides thermal energy to overcome activation barriers.
Expected Yield	Good to Excellent	Highly efficient and robust reaction. <a href="#">[14]</a>

## Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- **7-Bromo-3,4-dichloroquinoline** (1.0 mmol, 1.0 equiv)
- Phenylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 0.02 mmol, 2 mol%)

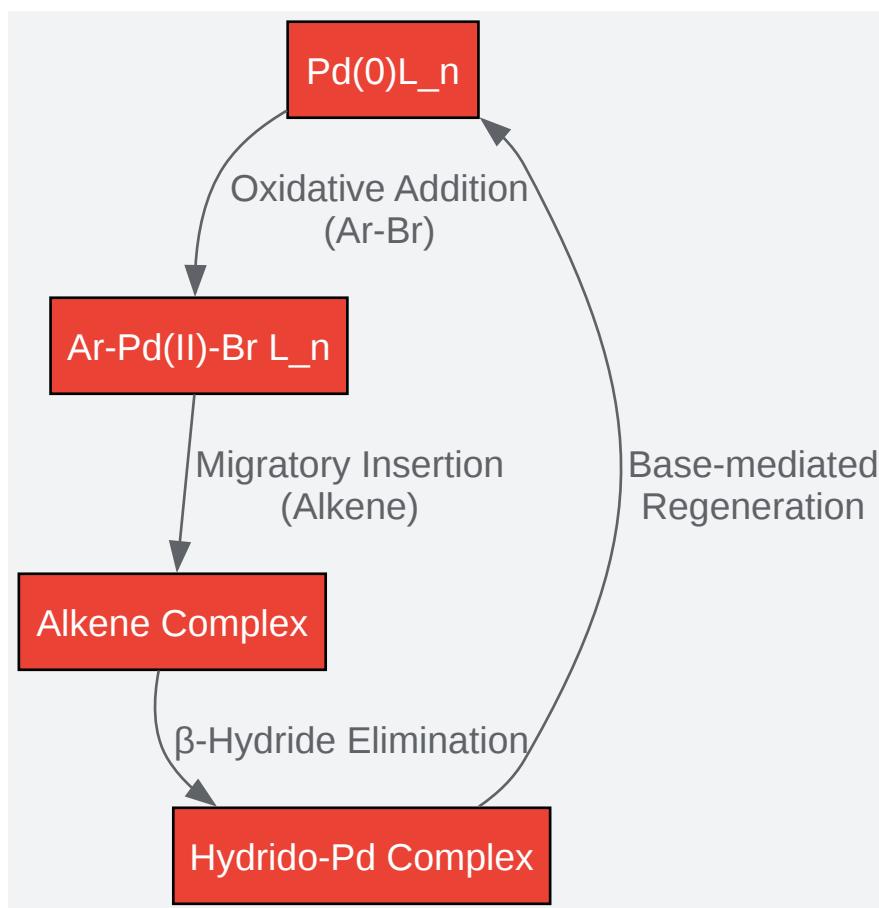
- SPhos (0.04 mmol, 4 mol%)
- Potassium phosphate ( $K_3PO_4$ , 2.0 mmol, 2.0 equiv)
- 1,4-Dioxane (5 mL) and Water (1 mL)

#### Procedure:

- Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **7-Bromo-3,4-dichloroquinoline**, phenylboronic acid,  $Pd(OAc)_2$ , SPhos, and  $K_3PO_4$ .
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe.[\[10\]](#)
- Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.[\[10\]](#)
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous  $Na_2SO_4$ .[\[10\]](#)
- Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 7-phenyl-3,4-dichloroquinoline.

## Application 2: Heck-Mizoroki Reaction for Alkene Arylation

The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, leading to substituted alkenes.[\[3\]](#)[\[15\]](#)[\[16\]](#) This reaction is particularly useful for installing vinyl groups at the C7 position of the quinoline core.



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Caption: Catalytic Cycle for the Heck-Mizoroki Reaction.

## Causality Behind Experimental Choices

- **Catalyst/Ligand System:** While "ligandless" conditions (using  $\text{Pd}(\text{OAc})_2$ ) can sometimes be effective, phosphine ligands are generally required for aryl bromides.<sup>[17]</sup> Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands enhance catalyst activity and stability, especially for less reactive substrates.<sup>[17]</sup>
- **Base:** A base, typically an amine like triethylamine ( $\text{Et}_3\text{N}$ ) or an inorganic base like  $\text{Na}_2\text{CO}_3$ , is necessary to neutralize the  $\text{H-X}$  acid formed during the catalytic cycle and regenerate the  $\text{Pd}(0)$  catalyst.<sup>[18]</sup>
- **Solvent:** Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used as they can dissolve the catalyst and reagents and are stable at the high temperatures often required.<sup>[17]</sup>

## Quantitative Data Summary: Heck-Mizoroki Reaction

Parameter	Typical Condition	Rationale
Substrate	7-Bromo-3,4-dichloroquinoline	Selective activation of the C-Br bond.
Coupling Partner	Alkene (e.g., Styrene, n-butyl acrylate) (1.5-2.0 equiv)	The alkene coupling partner.
Pd Source	Pd(OAc) <sub>2</sub> (1-5 mol%)	A common and effective precatalyst for Heck reactions. <a href="#">[15]</a>
Ligand	P(o-tol) <sub>3</sub> , XPhos (2-10 mol%)	Ligands are crucial for stabilizing the catalyst and promoting reactivity.
Base	Et <sub>3</sub> N, K <sub>2</sub> CO <sub>3</sub> , NaOAc (1.5-2.5 equiv)	Neutralizes HX byproduct and regenerates the Pd(0) catalyst. <a href="#">[18]</a>
Solvent	DMF, NMP, Acetonitrile	Polar aprotic solvents are typically used.
Temperature	100-140 °C	Higher temperatures are often needed to drive the reaction. <a href="#">[17]</a>
Expected Yield	Moderate to Good	Yields can be sensitive to steric hindrance and electronic effects.

## Detailed Experimental Protocol: Heck-Mizoroki Reaction

### Materials:

- **7-Bromo-3,4-dichloroquinoline** (1.0 mmol, 1.0 equiv)
- Styrene (1.5 mmol, 1.5 equiv)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 0.02 mmol, 2 mol%)

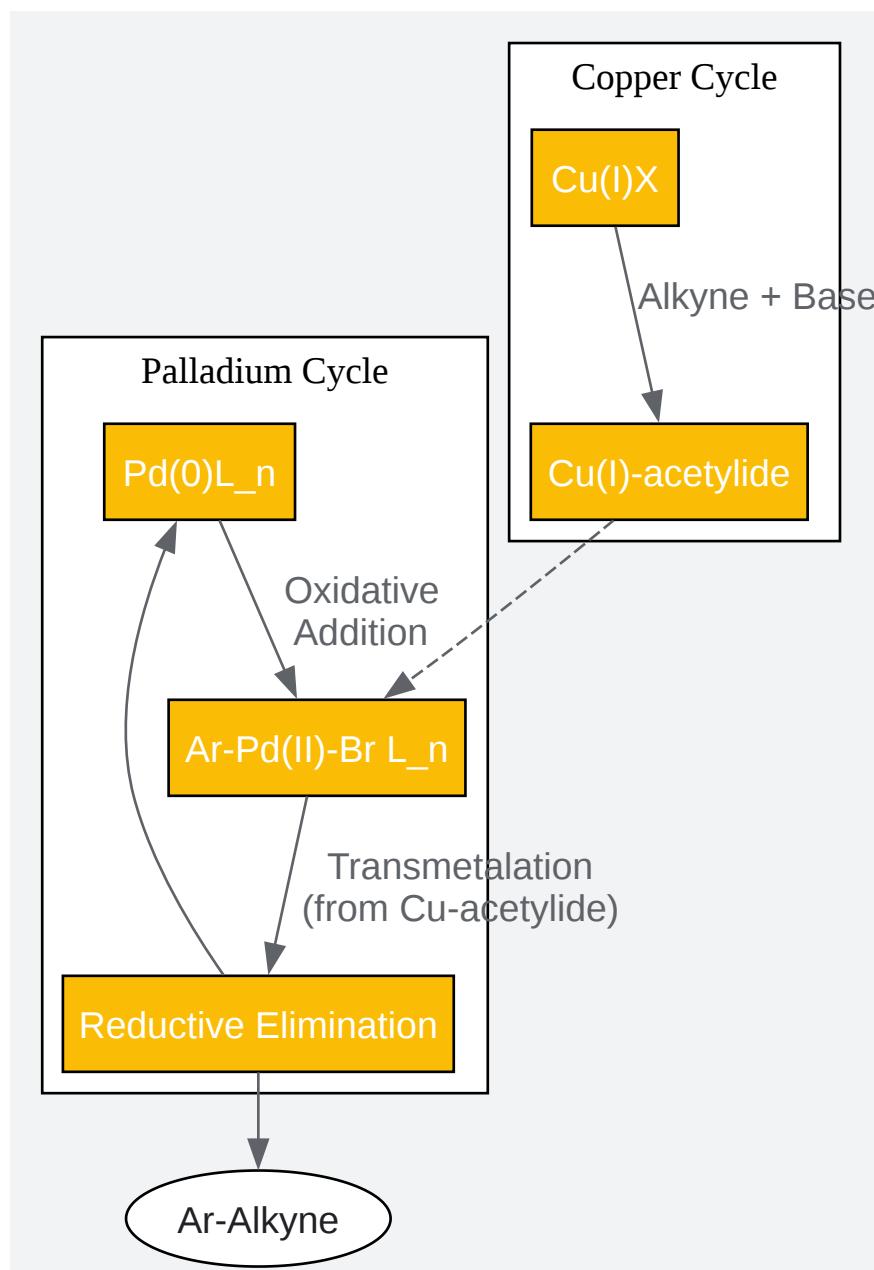
- Tri(o-tolyl)phosphine ( $P(o\text{-tol})_3$ , 0.04 mmol, 4 mol%)
- Sodium carbonate ( $Na_2CO_3$ , 2.0 mmol, 2.0 equiv)
- Anhydrous Dimethylformamide (DMF, 5 mL)

Procedure:

- Reaction Setup: In a sealed reaction vessel (e.g., a microwave vial or Schlenk tube), combine **7-Bromo-3,4-dichloroquinoline**,  $Pd(OAc)_2$ ,  $P(o\text{-tol})_3$ , and  $Na_2CO_3$ .
- Inert Atmosphere: Purge the vessel with an inert gas.
- Reagent Addition: Add anhydrous DMF and styrene via syringe.
- Reaction Execution: Seal the vessel and heat the mixture to 120 °C in an oil bath for 12-24 hours. Monitor the reaction by TLC or GC-MS.[17]
- Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
- Purification: Dry the organic layer over  $Na_2SO_4$ , filter, and concentrate. Purify the resulting crude material by column chromatography to yield the 7-styryl-3,4-dichloroquinoline product.

## Application 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes.[19][20] This reaction is invaluable for introducing rigid, linear alkyne linkers into the quinoline scaffold, a common strategy in materials science and for creating molecular probes. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[19][20]

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Caption: Catalytic Cycles of the Sonogashira Coupling.

## Causality Behind Experimental Choices

- Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (e.g.,  $CuI$ ) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the Pd(II) complex.[19]

- Base: An amine base, such as triethylamine or diisopropylamine, serves two purposes: it deprotonates the terminal alkyne and acts as a solvent.
- Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These often require more reactive palladium catalyst systems or different bases to proceed efficiently.[21]

## Quantitative Data Summary: Sonogashira Coupling

Parameter	Typical Condition	Rationale
Substrate	7-Bromo-3,4-dichloroquinoline	Selective C-Br bond cleavage.
Coupling Partner	Terminal Alkyne (1.2-1.5 equiv)	Provides the alkyne moiety.
Pd Source	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (1-3 mol%), Pd(PPh <sub>3</sub> ) <sub>4</sub> (1-3 mol%)	Standard, effective palladium catalysts for this reaction.[22]
Cu Co-catalyst	CuI (1-5 mol%)	Forms the reactive copper acetylide intermediate.[19]
Base/Solvent	Et <sub>3</sub> N, DIPEA	Acts as both the base and often the solvent.
Temperature	Room Temperature to 80 °C	Reaction can often be run under mild conditions.[19]
Expected Yield	Good to Excellent	Typically a high-yielding and reliable reaction.

## Detailed Experimental Protocol: Sonogashira Coupling

### Materials:

- **7-Bromo-3,4-dichloroquinoline** (1.0 mmol, 1.0 equiv)
- Phenylacetylene (1.2 mmol, 1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 0.015 mmol, 1.5 mol%)

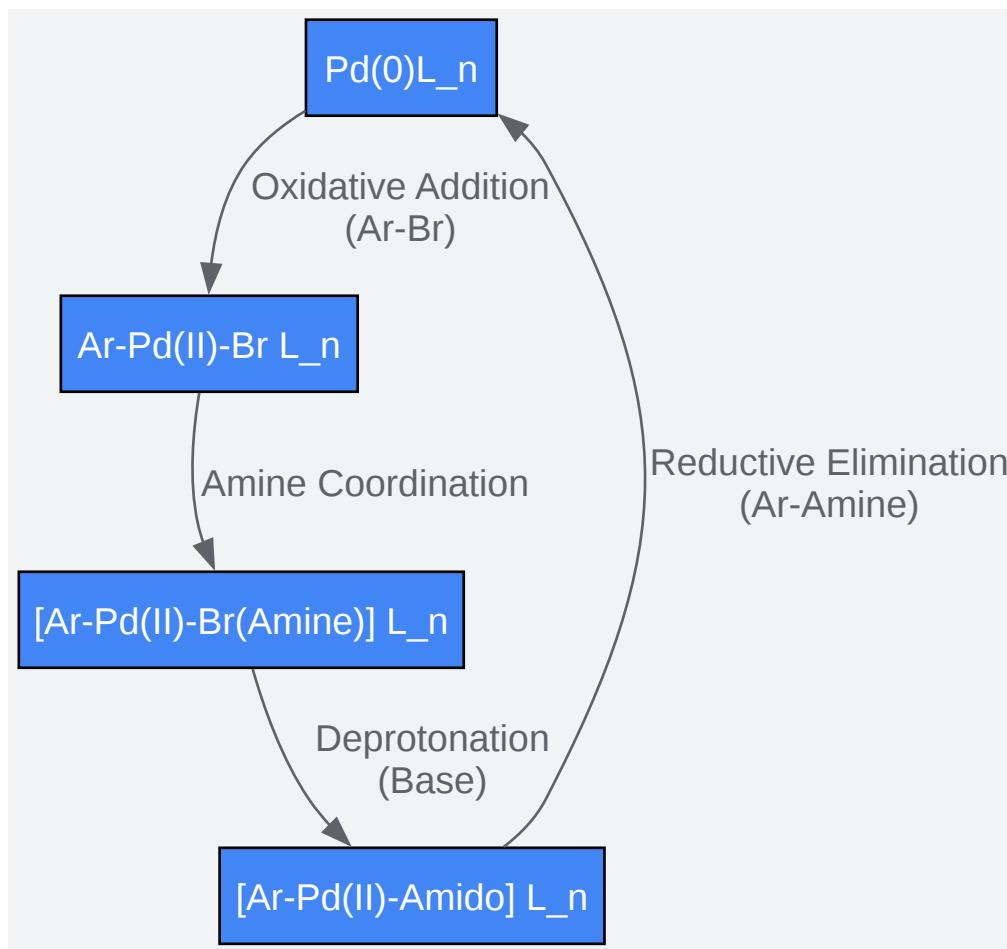
- Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)
- Triphenylphosphine (PPh<sub>3</sub>, 0.06 mmol, 6 mol%)
- Triethylamine (Et<sub>3</sub>N, 10 mL), degassed

Procedure:

- Reaction Setup: To a Schlenk flask, add **7-Bromo-3,4-dichloroquinoline**, Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, CuI, and PPh<sub>3</sub>.
- Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
- Reagent Addition: Add degassed triethylamine, followed by phenylacetylene via syringe.
- Reaction Execution: Stir the mixture at room temperature or heat gently to 50-60 °C for 2-8 hours, monitoring by TLC.
- Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
- Purification: Wash the filtrate with water, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify the crude product by column chromatography to afford 7-(phenylethynyl)-3,4-dichloroquinoline.

## Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds via palladium catalysis.[23][24] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, making it essential for synthesizing pharmacologically relevant 7-aminoquinoline derivatives.[23][25]



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Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

## Causality Behind Experimental Choices

- **Ligand Selection:** This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl phosphines (e.g., dppf) are critical. They promote the challenging C-N reductive elimination step from the palladium(II) amido complex.[23]
- **Base:** A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond of the amine-Pd complex). Sodium tert-butoxide (NaOt-Bu) is the most common choice, though weaker bases like K<sub>3</sub>PO<sub>4</sub> or Cs<sub>2</sub>CO<sub>3</sub> can be used for more acidic N-H bonds.[26]
- **Solvent:** Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base. Rigorous exclusion of air and moisture is crucial for catalyst longevity and

reaction success.[13]

## Quantitative Data Summary: Buchwald-Hartwig Amination

Parameter	Typical Condition	Rationale
Substrate	7-Bromo-3,4-dichloroquinoline	Selective reaction at the C7-Br position.
Coupling Partner	Primary or Secondary Amine (1.1-1.5 equiv)	The nitrogen nucleophile.
Pd Source	Pd <sub>2</sub> (dba) <sub>3</sub> (1-2 mol%), Pd(OAc) <sub>2</sub> (1-2 mol%)	Standard Pd(0) or Pd(II) precatalysts.
Ligand	XPhos, RuPhos, BINAP (2-5 mol%)	Bulky ligands are essential for C-N bond formation.[23]
Base	NaOt-Bu, K <sub>3</sub> PO <sub>4</sub> , Cs <sub>2</sub> CO <sub>3</sub> (1.5-2.0 equiv)	Strong, non-nucleophilic base for amine deprotonation.[26]
Solvent	Toluene, Dioxane (anhydrous)	Aprotic solvents are required to prevent base quenching.
Temperature	80-110 °C	Thermal energy is needed to drive the reaction.
Expected Yield	Good to Excellent	A highly versatile and generally high-yielding reaction.

## Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

- **7-Bromo-3,4-dichloroquinoline** (1.0 mmol, 1.0 equiv)
- Morpholine (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>, 0.01 mmol, 1 mol% Pd)

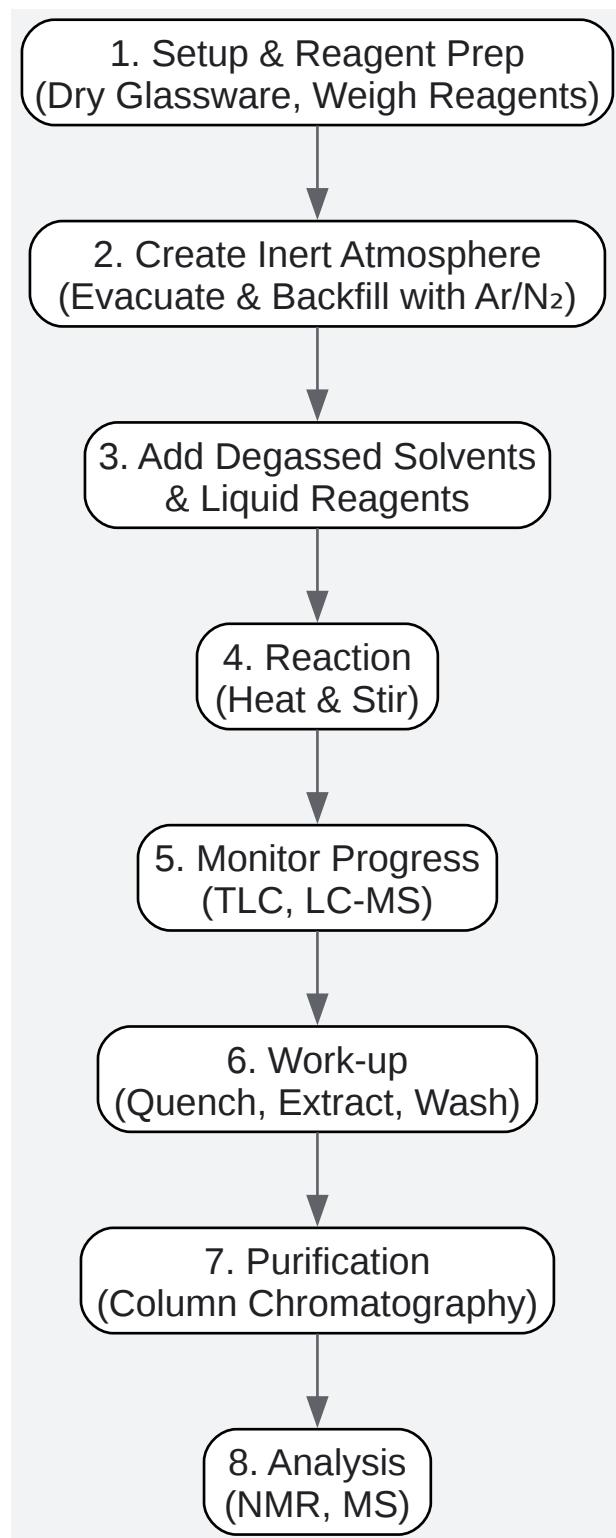
- XPhos (0.03 mmol, 3 mol%)
- Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
- Anhydrous Toluene (5 mL)

#### Procedure:

- Reaction Setup (Glovebox): Inside a glovebox, add NaOt-Bu to an oven-dried Schlenk tube. In a separate vial, add  $\text{Pd}_2(\text{dba})_3$  and XPhos, dissolve in a small amount of toluene, and add this catalyst solution to the Schlenk tube.
- Reagent Addition: Add **7-Bromo-3,4-dichloroquinoline**, more anhydrous toluene, and finally the morpholine.
- Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.
- Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous  $\text{NH}_4\text{Cl}$ . Extract with ethyl acetate, wash the combined organic layers with brine, and dry over  $\text{Na}_2\text{SO}_4$ .
- Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to isolate 4-(3,4-dichloroquinolin-7-yl)morpholine.

## General Experimental Workflow and Troubleshooting

A successful cross-coupling reaction relies on careful execution and an inert atmosphere to protect the sensitive catalyst.



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Caption: General Experimental Workflow for Cross-Coupling.

## Common Issues and Solutions

Issue	Potential Cause	Suggested Solution
No or Low Reaction	Inactive catalyst (oxygen exposure).	Ensure rigorous inert atmosphere and use properly degassed solvents. <a href="#">[13]</a>
Impure reagents.	Purify starting materials. Ensure base is dry and stored properly. <a href="#">[13]</a>	
Inappropriate ligand/base/solvent combination.	Screen different ligands, bases, and solvents.	
Homocoupling	Presence of oxygen; side reaction of boronic acids.	Improve degassing; use excess aryl halide. <a href="#">[21]</a>
Dehalogenation	Catalyst is too active; presence of hydrogen donors.	Use a less active catalyst system; reduce temperature; ensure anhydrous conditions. <a href="#">[21]</a>

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